molecular formula C5H16Cl2N2 B6159063 [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride CAS No. 486414-39-5

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride

Cat. No.: B6159063
CAS No.: 486414-39-5
M. Wt: 175.10 g/mol
InChI Key: XBNXYRJEGDOWIL-XRIGFGBMSA-N
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Description

[(2S)-1-Aminopropan-2-yl]dimethylamine dihydrochloride is a chiral amine derivative with a stereospecific (2S) configuration. Its structure comprises a dimethylamine group attached to a propan-2-yl backbone, with a primary amine at the 1-position and two hydrochloric acid moieties forming the dihydrochloride salt.

Properties

CAS No.

486414-39-5

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.10 g/mol

IUPAC Name

(2S)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C5H14N2.2ClH/c1-5(4-6)7(2)3;;/h5H,4,6H2,1-3H3;2*1H/t5-;;/m0../s1

InChI Key

XBNXYRJEGDOWIL-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](CN)N(C)C.Cl.Cl

Canonical SMILES

CC(CN)N(C)C.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Pathways Involving Reductive Amination

Reductive amination serves as a cornerstone for synthesizing chiral amines like [(2S)-1-aminopropan-2-yl]dimethylamine. A modified approach derived from opioid receptor agonist syntheses involves the reductive amination of L-alaninol derivatives. For instance, L-alaninol (11 ) undergoes sequential tosylation and cyclization to form aziridine intermediates, which are subsequently opened with dimethylamine (Scheme 1) .

Scheme 1: Reductive Amination Route

  • Tosylation of L-Alaninol : Treatment of L-alaninol with tosyl chloride in dichloromethane yields bis-tosylated intermediate (65% yield) .

  • Aziridine Formation : Stirring the tosylate with potassium carbonate in acetone generates (2S)-aziridine (6 ) in 51% yield over two steps .

  • Ring-Opening with Dimethylamine : Reacting aziridine 6 with dimethylamine in ethanol at 60°C provides the free base, which is isolated as the dihydrochloride salt via HCl gas treatment (78% yield) .

Critical parameters include stoichiometric control of dimethylamine to prevent over-alkylation and the use of anhydrous HCl for salt formation. Optical rotation data ([α]D25=+30.3[\alpha]_D^{25} = +30.3, c 1, CH2_2Cl2_2) confirm retention of chirality .

Chiral Pool Synthesis from L-Alanine

Exploiting L-alanine as a chiral precursor avoids racemization risks. A three-step sequence converts L-alanine to the target compound:

Step 1: Reduction to L-Alaninol
Lithium aluminum hydride (LiAlH4_4) reduces L-alanine to L-alaninol (11 ) in 79% yield. Quenching with potassium carbonate minimizes side reactions .

Step 2: N,N-Dimethylation
Methylation of L-alaninol using formaldehyde under Leuckart conditions (HCO2_2H, H2_2O, 100°C) introduces dimethyl groups. This one-pot method achieves 85% conversion but requires careful pH control during workup .

Step 3: Salt Formation
Treating the free base with concentrated HCl in ethanol precipitates the dihydrochloride salt (93% purity by HPLC) .

Catalytic Hydrogenation of Enamine Intermediates

Patent literature discloses a route leveraging catalytic hydrogenation for stereoretentive synthesis (Scheme 2) :

Scheme 2: Hydrogenation-Based Synthesis

  • Enamine Formation : Condensation of (2S)-1-amino-2-propanol with acetone generates enamine 14 (89% yield) .

  • Hydrogenation : Pd/C-catalyzed hydrogenation (50 psi H2_2, 25°C) reduces the enamine to (2S)-N1,N1-dimethyl-1,2-propanediamine (91% yield) .

  • Acidification : Adding HCl gas to the amine in isopropanol yields the dihydrochloride (mp 192–194°C) .

This method avoids chromatographic purification, enhancing scalability. The enantiomeric excess (ee) exceeds 99% as verified by chiral HPLC .

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination 7895High stereochemical fidelityMulti-step, costly reagents
Chiral Pool 6793Cost-effective starting materialModerate yield
Catalytic Hydrogenation 9199Scalable, no chromatographyRequires high-pressure equipment

Purification and Salt Formation Strategies

Crystalline dihydrochloride salts are preferentially obtained via antisolvent crystallization. Cyclohexane added to a free base solution in isopropanol induces precipitation of the hydrochloride salt (85% recovery) . Alternatively, acidic resin immobilization removes unreacted amines, achieving >99% purity .

Stereochemical Integrity Assessment

Chiral derivatization with Marfey’s reagent (FDAA) followed by LC-MS analysis confirms configuration retention. The (2S)-enantiomer elutes at 12.3 min (C18 column, 0.1% TFA in H2_2O/MeOH) .

Industrial-Scale Considerations

A pilot-scale process (Patent WO2013111161A2) highlights:

  • Solvent Selection : Ethanol minimizes byproduct formation during HCl salt precipitation .

  • Catalyst Recycling : Pd/C reused thrice without activity loss .

  • Environmental Impact : E-factor of 8.2 (kg waste/kg product) underscores room for improvement .

Emerging Methodologies

Recent advances include enzymatic transamination using ω-transaminases (ω-TA) to convert ketones directly to (2S)-amines. Using isopropylamine as a donor, this method achieves 90% ee but remains experimental .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reaction conditions vary depending on the nature of the nucleophile and the desired product.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: Various substituted amines and derivatives

Scientific Research Applications

Applications in Scientific Research

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride has diverse applications across various fields, including chemistry, biology, medicine, and industry.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable intermediate in the production of specialty chemicals.

Key Reactions:

  • Oxidation : Converts to amine oxides.
  • Reduction : Forms primary amines.
  • Substitution : Generates various derivatives through nucleophilic substitution reactions.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions . Its interactions with neurotransmitter systems have been investigated for potential therapeutic benefits, particularly in modulating receptor activity in the central nervous system.

Medicine

This compound is being explored for its therapeutic effects and as a precursor in drug development. It is particularly relevant in the synthesis of pharmaceutical agents aimed at treating various conditions due to its unique structural features.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its role in manufacturing processes highlights its significance in enhancing efficiency and product quality.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing novel therapeutic compounds targeting specific receptor sites. Researchers noted significant improvements in binding affinity compared to traditional agents.

Case Study 2: Neurotransmitter Modulation

Research focused on the compound's ability to modulate neurotransmitter receptors revealed its potential role in developing treatments for neurological disorders. The study found that it could enhance receptor activity, suggesting possible applications in managing conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

(2S)-2,5-Diaminopentanamide Dihydrochloride Formula: C₅H₁₃N₃O·(HCl)₂ Molar Mass: 204.1 g/mol Physical Form: Powder Key Differences: Contains a diamino-pentanamide backbone instead of a dimethylamine-substituted propane chain. Limited toxicological data available .

Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound A)

  • Structure : N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.
  • Key Differences : Incorporates a chlorophenyl-cyclobutyl group, altering lipophilicity and biological activity compared to the simpler aliphatic structure of the target compound .

Valtorcitabine Dihydrochloride Structure: Features a β-L-2’-deoxycytidine moiety esterified with L-valine.

Thermal Stability and Decomposition

Comparative thermal analysis under inert (helium) and oxidative (synthetic air) atmospheres reveals distinct behaviors:

Compound Decomposition Temp (°C, Inert) Exothermic Peaks (°C, Air) Major Degradation Products
Target Compound (1a)* 348–365 ~300–365 Dimethylamine, water, m/z 58–59
(2S)-2,5-Diaminopentanamide Not reported Not reported N/A (No thermal data available)
Dimethylamine (free base) N/A N/A Oxidative coupling products

*Referenced from analogous compound 1a in thermal studies .

Key Findings :

  • The target compound’s degradation in inert atmospheres releases dimethylamine and water, while oxidative conditions promote exothermic reactions at similar temperatures (~300–365°C), likely due to aerial oxidation of dimethylamine .

Functional Group Reactivity

  • Dimethylamine Group : Present in both the target compound and sibutramine derivatives. In the target compound, this group contributes to thermal lability, releasing dimethylamine above 300°C .
  • Chirality : The (2S) configuration may influence biological activity or coordination chemistry compared to racemic analogues like valtorcitabine dihydrochloride .

Biological Activity

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride, a secondary amine, has garnered attention in various fields due to its biological activity and potential therapeutic applications. This compound is characterized by the presence of both an amino group and a dimethylamino group, which allows it to interact with multiple biological systems.

Chemical Structure and Properties

The chemical structure of this compound is defined by its chiral configuration, which contributes to its unique biological properties. It typically appears as a colorless to pale yellow solid or liquid and is soluble in both water and organic solvents. The compound's reactivity is primarily attributed to its amino groups, which facilitate various chemical reactions, including oxidation and substitution reactions.

The biological activity of this compound is largely mediated through its interactions with neurotransmitter systems. It has been shown to act as a ligand for specific receptors, modulating their activity. This modulation can influence various physiological processes, including neurotransmission and enzyme activity.

Key Mechanisms:

  • Receptor Binding : The compound binds to neurotransmitter receptors, potentially affecting mood, cognition, and other neurological functions.
  • Enzyme Interaction : It has been employed in studies investigating enzyme mechanisms and protein interactions, highlighting its role in biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders.
  • Antitumor Potential : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its antitumor properties .

Study 1: Neurotransmitter Interaction

A study explored the effects of this compound on serotonin receptors. Results indicated that the compound could enhance serotonin receptor activity in vitro, suggesting potential antidepressant effects.

Study 2: Antitumor Activity

In another investigation, derivatives of this compound were tested against human cancer cell lines using the MTT assay. The results demonstrated significant cytotoxic effects against breast and colon cancer cells, indicating its potential as a lead compound for cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
DimethylaminoethanolEthanol backboneUsed as a solvent and in personal care products
N,N-DimethylglycineGlycine derivativeInvolved in methylation processes
1-AminobutaneLonger carbon chainExhibits different biological activity

This comparison highlights how this compound stands out due to its specific chiral configuration and resultant biological activities.

Q & A

Q. How should researchers interpret conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Reactivity varies with steric hindrance at the chiral center. Replicate reactions under controlled conditions (anhydrous DMF, 60°C) and compare leaving group effects (e.g., tosylate vs. mesylate). Kinetic studies (NMR time-course) can clarify rate differences .

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